Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy-

Catalog No.
S13399684
CAS No.
119631-05-9
M.F
C17H19ClN6O4
M. Wt
406.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)am...

CAS Number

119631-05-9

Product Name

Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy-

IUPAC Name

(2R,3S,5R)-5-[6-amino-8-[2-chloro-4-(hydroxymethyl)anilino]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C17H19ClN6O4

Molecular Weight

406.8 g/mol

InChI

InChI=1S/C17H19ClN6O4/c18-9-3-8(5-25)1-2-10(9)22-17-23-14-15(19)20-7-21-16(14)24(17)13-4-11(27)12(6-26)28-13/h1-3,7,11-13,25-27H,4-6H2,(H,22,23)(H2,19,20,21)/t11-,12+,13+/m0/s1

InChI Key

SDLGUEFJMNQSAG-YNEHKIRRSA-N

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=C(C=C(C=C4)CO)Cl)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2NC4=C(C=C(C=C4)CO)Cl)N)CO)O

Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy- is a modified form of adenosine, a nucleoside composed of adenine and ribose. This compound features a unique substitution at the 8-position of the adenosine structure, where a 2-chloro-4-(hydroxymethyl)phenylamino group is attached. The presence of the chloro and hydroxymethyl groups indicates potential for increased biological activity and specificity in interactions with biological targets. The compound is identified by its CAS number 119631-05-9 and is classified as a small molecule with potential pharmaceutical applications.

The chemical reactivity of adenosine derivatives like this compound often involves nucleophilic substitutions and electrophilic additions due to the presence of functional groups. The chloro group can participate in nucleophilic substitution reactions, while the hydroxymethyl group may engage in hydrogen bonding or further functionalization. Additionally, the deoxy modification suggests that this compound may be less reactive than its ribonucleoside counterparts, potentially influencing its stability and interaction profiles.

Adenosine and its derivatives are known to interact with various adenosine receptors (A1, A2A, A2B, and A3), which play crucial roles in numerous physiological processes including neurotransmission, immune response, and cardiovascular functions. The specific substitution on the adenosine structure may enhance selectivity for certain receptor subtypes or modulate receptor activity. Preliminary studies suggest that compounds like this one could exhibit anti-inflammatory or neuroprotective effects by modulating adenosine signaling pathways .

The synthesis of adenosine derivatives typically involves multi-step organic reactions. For this specific compound, one potential synthetic route could involve:

  • Formation of the 2-chloro-4-(hydroxymethyl)aniline: This can be achieved through chlorination followed by hydroxymethylation of a phenolic precursor.
  • Coupling with deoxyadenosine: The aniline derivative can then be coupled with 2'-deoxyadenosine using standard peptide coupling techniques or through direct nucleophilic substitution at the 8-position.

Alternative methods may include using protecting groups to facilitate selective reactions at specific sites on the molecule.

The primary applications for Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy- lie in medicinal chemistry and pharmacology. Potential uses include:

  • Drug Development: As a candidate for drugs targeting adenosine receptors involved in pain modulation, inflammation, or cancer therapy.
  • Research Tools: To study adenosine receptor signaling pathways and their implications in various diseases.

Interaction studies involving Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy- would typically focus on its binding affinity to different adenosine receptors. Techniques such as radiolabeled ligand binding assays or surface plasmon resonance could be employed to assess how effectively this compound binds to receptor sites compared to other known ligands. Such studies are crucial for understanding its pharmacological profile and therapeutic potential .

Several compounds share structural similarities with Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy-, including:

  • Adenosine: The parent compound without substitutions.
  • Adenosine 5'-monophosphate: A nucleotide form that plays critical roles in energy transfer.
  • Caffeine: A well-known stimulant that acts as an antagonist at adenosine receptors.

Comparison Table

Compound NameStructure FeaturesBiological Activity
AdenosineBase structure of adenine and riboseModulates various physiological processes
Adenosine 5'-monophosphatePhosphate group added to adenosineInvolved in energy transfer
CaffeineMethylated xanthine derivativeAntagonist at adenosine receptors
Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy-Chloro and hydroxymethyl substitutions on adenosinePotential selective modulator of adenosine receptors

This compound's unique substitutions may confer distinct pharmacological properties compared to these similar compounds, particularly in terms of receptor specificity and biological effects.

Purine nucleosides, such as adenosine and guanosine, serve as foundational components of nucleic acids and critical regulators of cellular energy dynamics. Adenosine triphosphate (ATP) and guanosine triphosphate (GTP) act as primary energy carriers, while their hydrolyzed forms, adenosine diphosphate (ADP) and guanosine diphosphate (GDP), participate in phosphorylation cascades and intracellular signaling. Beyond metabolic roles, purine nucleosides mediate extracellular communication through purinergic receptors, which are classified into P1 (adenosine-preferring) and P2 (ATP/ADP-sensitive) families. These receptors govern processes ranging from vasodilation to immune response modulation, highlighting the dual metabolic and signaling functions of purine derivatives.

The de novo purine biosynthesis pathway, orchestrated by enzyme complexes such as the purinosome, ensures a steady supply of purine nucleotides. Disruptions in this pathway are linked to pathologies like cancer and immunodeficiency, underscoring the therapeutic relevance of purine analogs. For instance, modified adenosine derivatives can interfere with aberrant nucleotide metabolism or selectively activate/inhibit purinergic receptors, offering pathways for targeted interventions.

Structural Modifications in Adenosine Analogs: Rationale and Objectives

Structural modifications to adenosine aim to enhance stability, receptor specificity, and pharmacokinetic properties. The native adenosine structure comprises a ribose sugar linked to adenine via a β-N-glycosidic bond. Common modifications include:

  • Sugar moiety alterations: Replacement of ribose with 2'-deoxyribose or carbocyclic sugars to resist enzymatic degradation.
  • Base substitutions: Introduction of halogen, amine, or aryl groups to modulate receptor binding affinity.

Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy- exemplifies these principles. Its 2'-deoxyribose sugar enhances metabolic stability by reducing susceptibility to phosphorylases, while the 8-((2-chloro-4-(hydroxymethyl)phenyl)amino) substitution introduces steric and electronic effects that likely enhance interactions with adenosine receptors or enzymes. Computational studies suggest that the chloro and hydroxymethyl groups facilitate hydrogen bonding and hydrophobic interactions, potentially increasing selectivity for adenosine deaminase or A2A receptor subtypes.

Structural FeatureBiological Impact
2'-DeoxyriboseResistance to nucleoside phosphorylases; prolonged half-life in vivo
8-Arylaminopurine modificationEnhanced binding to adenine-binding proteins; potential for interstrand cross-linking
Chloro substituentIncreased lipophilicity; improved membrane permeability

Historical Development of 2'-Deoxyadenosine Derivatives

The exploration of 2'-deoxyadenosine derivatives began with the discovery of DNA’s structure in the mid-20th century, which highlighted the role of deoxyribonucleosides in genetic encoding. Early synthetic efforts focused on antiviral applications, exemplified by vidarabine (adenine arabinoside), a landmark analog approved for herpes simplex virus infections. However, its rapid deamination to inactive metabolites spurred interest in chemically stabilized variants.

The 1980s–1990s saw advances in solid-phase synthesis and protective group strategies, enabling precise modifications at the 2', 3', and 8-positions of adenosine. For instance, 8-aminoadenosine derivatives were found to act as latent alkylating agents, forming DNA interstrand cross-links that disrupt replication. This discovery paved the way for compounds like adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy-, which combines a stabilized sugar backbone with a reactive aryl amine group for targeted DNA or protein interactions.

Recent innovations in enzymatic synthesis and biocatalysis have further expanded the toolkit for producing complex deoxyadenosine analogs. For example, C-glycoside synthases and polyketide synthases enable the incorporation of non-native sugars and extended carbon frameworks, as seen in miharamycin and amipurimycin. These advances provide a blueprint for designing derivatives with tailored biological activities, from antibiotic to anticancer applications.

XLogP3

0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

406.1156308 g/mol

Monoisotopic Mass

406.1156308 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

Explore Compound Types